molecular formula C34H42N2O16 B562691 4-Methylumbelliferyl 4-Deoxy- CAS No. 1228931-52-9

4-Methylumbelliferyl 4-Deoxy-

Cat. No.: B562691
CAS No.: 1228931-52-9
M. Wt: 734.708
InChI Key: GJGDIRLUTJXWBX-BWJCCMTOSA-N
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Description

Significance of 4-Methylumbelliferone (B1674119) as a Fluorogenic Reporter in Biochemical Systems

4-Methylumbelliferone (4-MU) is a widely utilized fluorophore in biochemical assays due to its favorable spectral properties. In its glycosidically-linked form, 4-methylumbelliferyl glycosides are essentially non-fluorescent. However, upon enzymatic hydrolysis, the aglycone, 4-methylumbelliferone, is released. This liberated 4-MU exhibits strong fluorescence, typically with an excitation maximum around 360-372 nm and an emission maximum in the range of 445-460 nm. amazonaws.compromega.comresearchgate.net This "off-to-on" signaling mechanism provides a high signal-to-noise ratio, enabling the highly sensitive detection of enzyme activity. promega.comcapes.gov.br

The utility of 4-MU as a reporter is further enhanced by its versatility. It can be chemically linked to a wide variety of sugar moieties, creating specific substrates for a diverse range of glycosidase enzymes. capes.gov.brgrafiati.com This adaptability has led to its widespread application in fields such as molecular biology, clinical diagnostics, and drug screening. For instance, 4-methylumbelliferyl-β-D-glucuronide (MUG) is a classic substrate for detecting β-glucuronidase activity, an important marker in both research and clinical settings. grafiati.com

One of the key advantages of fluorogenic assays using 4-MU is their amenability to continuous monitoring of enzyme kinetics in real-time. capes.gov.brnih.gov This allows for detailed studies of enzyme mechanisms, inhibition, and substrate specificity. Furthermore, the high sensitivity of fluorescence detection means that these assays can be performed with very small amounts of enzyme and substrate, making them cost-effective and suitable for high-throughput screening applications. amazonaws.comnih.gov

However, it is important to note that the fluorescence of 4-MU is pH-dependent, with maximal fluorescence observed under alkaline conditions. nih.gov This can be a limitation in assays for enzymes that have an acidic or neutral pH optimum. To address this, fluorinated derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), have been developed. These derivatives have lower pKa values, allowing for enhanced fluorescence signals at neutral or acidic pH. nih.gov

Overview of 4-Methylumbelliferyl Deoxy-Glycoside Derivatives in Academic Research

4-Methylumbelliferyl deoxy-glycosides are a specific class of fluorogenic substrates where one or more hydroxyl groups on the sugar moiety have been replaced by a hydrogen atom. This structural modification makes them valuable tools for probing the active sites of glycosidases and for studying the roles of specific hydroxyl groups in substrate recognition and catalysis.

Research has demonstrated the synthesis and application of a variety of 4-methylumbelliferyl deoxy-glycosides. For example, 4-methylumbelliferyl 4-deoxychitobiose has been utilized as a novel substrate for the accurate and convenient assay of chitotriosidase activity. oup.com The synthesis of 4-deoxy-N-acetylhexosaminides has also been reported, and these compounds have been screened against a panel of β-N-acetylhexosaminidases to investigate their hydrolytic activity. oup.com

The synthesis of these deoxy-glycoside derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-methylumbelliferyl 2-acetamido-2-deoxy-α- and -β-D-galactopyranosides involved the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone, followed by reduction of the azido (B1232118) group and deacetylation. grafiati.comcdnsciencepub.com These synthetic efforts have provided researchers with a toolkit of specific probes to dissect the intricacies of enzyme function.

The applications of these deoxy-glycoside derivatives are diverse. They have been used to investigate the enzymatic defects in genetic disorders, such as Schindler disease, where a deficiency in N-acetyl-α-D-galactosaminidase activity is observed. grafiati.comcdnsciencepub.comcdnsciencepub.com Furthermore, 4-deoxy hexosaminide derivatives have been explored for their potential as chain terminators in the biosynthesis of glycoconjugates like heparan sulfate (B86663) and chitin (B13524). oup.com

A summary of notable 4-Methylumbelliferyl Deoxy-Glycoside derivatives and their research applications is presented in the table below.

4-Methylumbelliferyl Deoxy-Glycoside DerivativeEnzyme/Process StudiedResearch Application
4-Methylumbelliferyl 4-deoxychitobioseChitotriosidaseAccurate and convenient assay for Gaucher disease. oup.com
4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranosideN-acetyl-α-D-galactosaminidaseDetection of enzyme deficiency in Schindler disease. grafiati.comcdnsciencepub.comcdnsciencepub.com
4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranosideβ-N-acetylhexosaminidasesProbing substrate specificity and hydrolytic activity. oup.com
4-Deoxy-N-acetylhexosaminidesβ-N-acetylhexosaminidasesScreening for hydrolysis and use in transglycosylation reactions. oup.com

Historical Context of Fluorogenic Substrate Development for Enzymatic Assays

The development of fluorogenic substrates for enzymatic assays has a rich history driven by the need for increasingly sensitive and specific detection methods. Early enzyme assays often relied on chromogenic substrates, such as nitrophenyl glycosides, which produce a colored product upon enzymatic cleavage. capes.gov.br While useful, these assays are generally less sensitive than their fluorogenic counterparts. taylorandfrancis.com

The introduction of 4-methylumbelliferone and its derivatives marked a significant advancement in the field. The inherent fluorescence of the liberated 4-MU molecule provided a substantial increase in sensitivity, allowing for the detection of much lower levels of enzymatic activity. capes.gov.bracs.org This opened up new avenues for research, particularly in the study of enzymes present in low concentrations or in complex biological samples. amazonaws.com

Over the years, the design of fluorogenic substrates has become increasingly sophisticated. The initial focus was on synthesizing substrates for a wide range of glycosidases by attaching different sugar moieties to the 4-methylumbelliferyl group. grafiati.comcdnsciencepub.com Subsequently, efforts were directed towards fine-tuning the properties of the fluorophore itself. The development of fluorinated umbelliferone (B1683723) derivatives, like DiFMUP and DiFMUG, addressed the pH limitations of 4-MU, expanding the applicability of fluorogenic assays to a wider range of enzymatic conditions. nih.gov

More recent innovations include the development of self-immolative linkers in fluorogenic probes. biorxiv.org This strategy involves placing a linker between the recognition unit and the fluorophore, which can reduce steric hindrance and improve the stability and reactivity of the probe. biorxiv.org Furthermore, the creation of fluorogenic substrate libraries has enabled high-throughput screening to characterize the substrate specificity of enzymes and to identify novel biocatalytic activities. nih.gov The evolution of these powerful molecular tools continues to drive progress in our understanding of the enzymatic world.

Properties

IUPAC Name

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27+,29+,30+,31+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGDIRLUTJXWBX-BWJCCMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673187
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228931-52-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Methylumbelliferyl Deoxy Glycosides

General Synthetic Strategies for 4-Methylumbelliferyl Glycosides

The synthesis of 4-methylumbelliferyl (4-MU) glycosides, including deoxy derivatives, primarily relies on the formation of an O-glycosidic bond between the 7-hydroxyl group of 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin) and a suitably activated sugar donor. The choice of synthetic strategy is dictated by the desired stereochemistry (α or β) at the anomeric center, the reactivity of the sugar donor, and the need for protecting groups on both the aglycone and the carbohydrate moiety. mdpi.com Deoxy sugars are noted to be more reactive glycosyl donors than their hydroxylated aldose counterparts. mdpi.comresearchgate.net

O-Glycosylation Techniques

Several classical and modern O-glycosylation techniques are employed for the synthesis of 4-MU glycosides. These methods involve the activation of a glycosyl donor, which then reacts with the phenolic hydroxyl group of 4-methylumbelliferone.

The Michael-type addition is a versatile method for forming glycosidic bonds, particularly for the synthesis of 2-deoxy-2-nitro- and 2-amino-2-deoxy-glycosides. bohrium.comacs.org This reaction involves the conjugate addition of a nucleophile, in this case, the 4-methylumbelliferone phenoxide, to an electron-deficient glycal (an unsaturated carbohydrate). masterorganicchemistry.com For example, 2-nitroglycals serve as effective Michael acceptors. acs.org The reaction is often catalyzed by a base, which deprotonates the 4-methylumbelliferone to form the nucleophilic phenoxide. bohrium.commasterorganicchemistry.com

Recent advancements have utilized superbases like P4-t-Bu to catalyze the stereo- and regioselective O-glycosylation of 2-nitroglycals with alcohols, a method applicable to the synthesis of 4-MU glycosides. bohrium.com Copper(I) catalysts have also been shown to promote the Michael-type addition to 2-nitroglycals with high stereoselectivity. acs.org The stereochemical outcome (α or β) can be influenced by the structure of the glycal and the reaction conditions. For instance, under P4-t-Bu catalysis, 2-nitrogalactals typically yield α-glycosides exclusively, while 2-nitroglucals favor the formation of β-products. bohrium.com

The Helferich method is a classic glycosylation technique that typically uses a peracetylated sugar as the glycosyl donor and a Lewis acid, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), as a promoter. mdpi.combldpharm.com An improved, milder variant of this method has been developed for the synthesis of 4-methylumbelliferyl glycosides. This modified procedure involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate (BF₃·OEt₂) combined with an organic base like triethylamine, pyridine, or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net

This improved method offers several advantages, including milder reaction conditions and the ability to achieve high stereoselectivity (either α or β) and moderate to excellent yields (51–94%). mdpi.comresearchgate.net The presence of the base facilitates the reaction, making it a more efficient route for producing these fluorogenic substrates. mdpi.com

Table 1: Conditions for Improved Helferich Glycosylation of 4-Methylumbelliferone This table is interactive. Users can sort and filter the data.

Glycosyl Donor Promoter System Solvent Temperature Yield Stereoselectivity
Peracetylated Glucopyranuronate BF₃·OEt₂ / DMAP Dichloromethane Room Temp High β-selective
Peracetylated Xylopyranose BF₃·OEt₂ / Pyridine Dichloromethane Room Temp 94% β-selective
Peracetylated Galactopyranose BF₃·OEt₂ / Triethylamine Dichloromethane Room Temp 85% β-selective

The Koenigs-Knorr reaction is one of the oldest and most widely used methods for glycoside synthesis. wikipedia.orgnih.gov It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate (Ag₂CO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf). wikipedia.orgcdnsciencepub.comlibretexts.org The reaction generally proceeds with the assistance of a participating group (e.g., an acetyl group) at the C-2 position of the sugar, leading to a 1,2-trans product. wikipedia.org

For the synthesis of 4-methylumbelliferyl deoxy-glycosides, this method has been successfully applied. For example, the synthesis of 4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside was achieved by reacting 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride with 4-methylumbelliferone. cdnsciencepub.comcdnsciencepub.com The reaction, promoted by silver triflate and sym-collidine, yielded the protected α- and β-glycosides, which were then converted to the final products. cdnsciencepub.comcdnsciencepub.com The use of a C-2 azido (B1232118) group serves as a non-participating precursor to the acetamido group, allowing for control over the stereochemical outcome.

Table 2: Representative Koenigs-Knorr Glycosylation for 4-MU Deoxy-Glycoside Precursors This table is interactive. Users can sort and filter the data.

Glycosyl Donor Aglycone Promoter System Solvent Yield (β-anomer) Yield (α-anomer) Reference
3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride 4-Methylumbelliferone AgOTf / sym-collidine Dichloromethane 20% 33% cdnsciencepub.com

The Schmidt glycosylation method utilizes glycosyl trichloroacetimidates as highly effective glycosyl donors. mdpi.com These donors are activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) triflate (TMSOTf), to react with the glycosyl acceptor. mdpi.com This method is known for its high efficiency and stereoselectivity, although its application to 4-methylumbelliferyl glycosides has been noted to have some drawbacks that can limit wider use. mdpi.com

The stereochemical outcome of the Schmidt glycosylation is dependent on various factors, including the solvent, the nature of the protecting groups on the sugar, and the reaction temperature. While specific examples for 4-deoxy-glycosides of 4-methylumbelliferone using this method are not extensively detailed in the provided context, the general applicability of Schmidt donors to deoxy sugars makes it a relevant and powerful strategy. researchgate.net The synthesis of glycosylated 4-deoxy-ε-rhodomycinone derivatives using benzoylated imidate donors highlights the utility of this method for complex molecules with deoxy sugars. researchgate.net

Koenigs-Knorr Glycosylation

Regioselective Functionalization and Deprotection Strategies

The synthesis of specific deoxy-glycosides, such as a 4-deoxy derivative, often requires multi-step sequences involving regioselective protection, deoxygenation, and final deprotection.

A key example is the synthesis of 4-methylumbelliferyl-4-deoxy-β-D-xylopyranoside (4-MU-4-deoxy-xyloside). researchgate.net This synthesis starts from the parent 4-methylumbelliferyl β-D-xylopyranoside. The hydroxyl groups at positions 2 and 3 are first regioselectively protected, for instance, as benzoyl esters, leaving the C-4 hydroxyl group available for modification. researchgate.net This is followed by a radical deoxygenation step (e.g., a Barton-McCombie deoxygenation) to remove the C-4 hydroxyl group. Finally, the protecting groups at C-2 and C-3 are removed (deprotection) to yield the target 4-deoxy-xyloside. researchgate.net A similar strategy was employed to synthesize 4-methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide. grafiati.com

Deprotection is the final critical step in the synthesis. For acetylated 4-MU glycosides, de-O-acetylation is commonly achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deprotection). cdnsciencepub.com However, care must be taken, especially with glucuronide derivatives, where side reactions like elimination or the opening of the coumarin (B35378) lactone ring can occur. mdpi.com In such cases, alternative methods like using barium hydroxide (B78521) followed by acidification may be employed to improve the procedure's practicality. mdpi.com The reduction of an azido group to an amine, a common step in preparing 2-amino-2-deoxy glycosides, is typically performed via catalytic hydrogenation or with reducing agents like hydrogen sulfide, followed by acetylation to form the stable acetamido group. cdnsciencepub.com

Table 3: List of Chemical Compounds

Compound Name
4-Methylumbelliferyl 4-Deoxy-β-D-xylopyranoside
4-Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)
4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside
3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride
Silver trifluoromethanesulfonate (AgOTf)
sym-collidine
Boron trifluoride etherate (BF₃·OEt₂)
4-dimethylaminopyridine (DMAP)
Triethylamine
Pyridine
Stannic chloride (SnCl₄)
Zinc chloride (ZnCl₂)
Glycosyl trichloroacetimidate (B1259523)
Sodium methoxide
Barium hydroxide
Acetic anhydride (B1165640)
Hydrogen sulfide

Specific Synthesis of 4-Methylumbelliferyl 4-Deoxy-Glycoside Derivatives

The introduction of a deoxy function at the C-4 position of the glycoside is a key modification that can alter the substrate's interaction with enzymes. The following sections detail the synthesis of several important 4-deoxy-glycoside analogs.

Synthesis of 4-Methylumbelliferyl-(4-deoxy)chitobiose

A notable development in the study of human chitinases was the design of 4-methylumbelliferyl-(4-deoxy)chitobiose. This novel substrate was created to overcome the issue of transglycosylation observed with the unmodified chitobiosyl-4-methylumbelliferone, thereby providing a more accurate measurement of hydrolytic activity. researchgate.net The synthesis of this compound is a key step in producing diagnostic agents for conditions where chitinase (B1577495) activity is a biomarker. researchgate.net A flexible and scalable synthetic route is crucial to meet potential clinical demands. researchgate.net The core of this synthesis involves the use of a partially protected thiophenyl glucosamine (B1671600) as a versatile starting material for constructing both the reducing and non-reducing ends of the 4-deoxychitobiose disaccharide. researchgate.net

Synthesis of 4-Methylumbelliferyl-4-deoxy-β-D-xylopyranoside (4H-Xyl-MU)

4-Methylumbelliferyl-4-deoxy-β-D-xylopyranoside (also referred to as 4-MU4-deoxy-xyloside) is a competitive inhibitor of β4-galactosyltransferase 7 (β4GalT7), an enzyme involved in glycosaminoglycan (GAG) synthesis. nih.gov The synthesis of this compound starts from the readily available 4-methylumbelliferyl β-D-xylopyranoside. nih.govresearchgate.net This precursor is first converted to 4-methylumbelliferyl 2,3-di-O-benzoyl-β-D-xylopyranoside. nih.govresearchgate.net Subsequent radical deoxygenation at the 4-position, followed by deprotection of the benzoyl groups, yields the final product, 4-methylumbelliferyl-4-deoxy-β-D-xylopyranoside. nih.govresearchgate.netunsed.org This synthetic analogue, lacking the C4-hydroxyl group, can bind to β4GalT7 but cannot act as an acceptor for galactose, thus inhibiting the GAG synthesis pathway. nih.gov

Synthesis of 4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate

4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate is another important derivative used in organic synthesis. cymitquimica.com While specific synthetic details are not extensively published in readily available literature, it is known as a useful compound in synthetic organic chemistry. cymitquimica.com The peracetate form suggests that all free hydroxyl groups on the sugar moieties are acetylated, a common strategy to protect these groups during synthesis and to increase the compound's solubility in organic solvents.

Synthetic Routes for 4-Deoxy-4-fluoro-Glycosaminides (e.g., Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide)

The introduction of a fluorine atom at the C-4 position of glycosaminides creates compounds with unique biological properties. A convenient method for the synthesis of Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide has been developed. nih.gov The synthesis starts with the fusion of 1,6:3,4-dianhydro-2-O-tosyl-beta-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride (B91410) to produce 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-beta-D-glucopyranose. nih.gov This intermediate undergoes a series of reactions including treatment with ammonia, methyl trifluoroacetate, and acetic anhydride to yield 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-beta-D-glucopyranose. nih.gov This compound is then converted to 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-alpha-D-glucopyranosyl fluoride using HF/Py. nih.gov This fluoride derivative serves as a glycosyl donor for the final step, the synthesis of the target methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide. nih.govresearchgate.netdntb.gov.ua

Researchers have also synthesized various 4-deoxy-4-fluoro-xylosides using click chemistry to explore their potential as inhibitors of glycosaminoglycan biosynthesis. nih.gov This approach involves the preparation of 2,3-Di-O-benzoyl-4-deoxy-4-fluoro-β-D-xylopyranosylazide from L-arabinopyranose, which is then reacted with various hydrophobic alkynes. nih.gov

Synthesis of Other Key 4-Methylumbelliferyl Deoxy-Glycoside Analogs

Beyond the 4-deoxy series, other deoxy-glycoside analogs of 4-methylumbelliferone are of significant interest.

4-Methylumbelliferyl 2-Amino-2-deoxy-α-D-glucopyranoside

4-Methylumbelliferyl 2-Amino-2-deoxy-α-D-glucopyranoside is a valuable compound for organic synthesis and as a fluorogenic substrate. nih.govchemicalbook.com Its synthesis involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone. nih.gov This reaction yields crystalline 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-oximino-α-D-arabino-hexopyranoside. nih.gov Acetylation of this adduct, followed by reduction of the resulting O-acetyloxime with borane (B79455) in oxolane and subsequent acetylation, gives the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside. nih.gov Final deacetylation would yield the target compound. An improved Helferich method has also been reported for the stereoselective synthesis of 4-methylumbelliferyl glycosides, which can be applied to the synthesis of various analogs. mdpi.com

4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-Glucopyranoside

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as 4-MU-NAG, is a key fluorogenic substrate for enzymes such as β-N-acetylglucosaminidase, chitinase, and N-acetylhexosaminidase. labmartgh.com Its synthesis is crucial for various applications in enzymology, soil microbiology, and plant biology. labmartgh.com

Synthesis: A common synthetic route involves the glycosylation of 4-methylumbelliferone with a suitable N-acetylglucosamine donor. One established method utilizes silver trifluoromethanesulfonate (AgOTf) and sym-collidine as catalysts to react tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl chloride with an excess of 4-methylumbelliferone in dichloromethane. This reaction proceeds at room temperature over 6 to 8 hours, yielding the β-anomer. Subsequent reduction of the azido group, followed by acetylation and de-O-acetylation, furnishes the final product. grafiati.com Challenges in the synthesis include managing steric hindrance, for which trichloroacetimidate or thioglycoside donors can be effective, and ensuring β-selectivity, which is often achieved through the neighboring-group participation of the 2-acetamido group.

Research Findings: Upon enzymatic hydrolysis by target enzymes, the glycosidic bond is cleaved, releasing the fluorescent 4-methylumbelliferone (4-MU). labmartgh.com The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320 nm and 360 nm at low and high pH respectively, and an emission maximum between 445 and 455 nm. caymanchem.com This property allows for highly sensitive and quantitative measurements of enzyme activity. labmartgh.com This substrate has been instrumental in quantifying β-hexosaminidase activity in serum and leukocytes for the diagnosis of GM2 gangliosidoses, such as Tay-Sachs disease. caymanchem.com It is also widely used in assays for β-N-acetylglucosaminidase (NAGase) in various biological samples, including soil, fungal, and bacterial extracts. labmartgh.com

PropertyDescription
IUPAC Name N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide lgcstandards.com
Molecular Formula C₁₈H₂₁NO₈ caymanchem.com
Molecular Weight 379.4 g/mol caymanchem.com
Synonyms 4-Methylumbelliferyl-N-acetyl-β-Glucosaminide, 4-ΜU-2-acetamido-2-deoxy-β-D-Glucopyranoside caymanchem.com
Application Fluorogenic substrate for β-hexosaminidases, chitinases, and N-acetylglucosaminidases. labmartgh.comcaymanchem.com

4-Methylumbelliferyl 2-Acetamido-2-deoxy-α-D-glucopyranoside-6-Sulfate

This sulfated derivative of 4-methylumbelliferyl glucopyranoside serves as a specialized fluorogenic substrate, primarily for the enzyme N-acetylglucosamine-6-sulfatase. biosynth.com Its synthesis and application are crucial for the diagnosis of specific lysosomal storage disorders.

Synthesis: The synthesis of this compound is a multi-step process that starts with the appropriate glycoside. The introduction of a sulfate (B86663) group at the 6-position is a key step. While specific details of its commercial synthesis are often proprietary, laboratory-scale syntheses involve selective protection of hydroxyl groups, sulfation of the primary alcohol at C-6, and subsequent deprotection.

Research Findings: 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside-6-sulfate is used in assays to measure the activity of N-acetylglucosamine-6-sulfatase. biosynth.com Cleavage of the sulfate group by this enzyme is the primary step. The resulting product can then be further processed by other enzymes to release the fluorescent 4-methylumbelliferone. The fluorescence is typically measured at an emission wavelength of 440 to 470 nm with excitation between 350 and 370 nm in an alkaline environment. biosynth.com A deficiency in N-acetylglucosamine-6-sulfatase activity is characteristic of Mucopolysaccharidosis IIID (MPS IIID), also known as Sanfilippo D syndrome. biosynth.com Therefore, this substrate is a vital tool for the screening and diagnosis of this rare genetic disorder. biosynth.com The sodium and potassium salts of this compound are commonly used. biosynth.comchemimpex.com

PropertyDescription
IUPAC Name (Potassium Salt) potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxo-chromen-7-yl)oxy-tetrahydropyran-2-yl]methyl sulfate cymitquimica.com
Molecular Formula (Potassium Salt) C₁₈H₂₀KNO₁₁S biosynth.com
Molecular Weight (Potassium Salt) 497.52 g/mol biosynth.com
Application Fluorogenic substrate for N-acetylglucosamine-6-sulfatase activity assays, used in the diagnosis of Mucopolysaccharidosis IIID (Sanfilippo D syndrome). biosynth.com

4-Methylumbelliferyl 2-Sulfamino-2-deoxy-α-D-glucopyranoside Sodium Salt

This compound, also known as 4-MU-α-GlcNS, is a fluorogenic substrate designed for the assay of heparin sulfamidase (also known as N-sulfoglucosamine sulfohydrolase or SGSH). caymanchem.commdpi.com Its synthesis enables the diagnosis of certain metabolic disorders.

Synthesis: A reported synthesis of this substrate starts from D-glucal, which is converted into a 2-azido-2-deoxy fluoride derivative. rsc.org This glycosyl donor is then reacted with trimethylsilyl-4-methylumbelliferone (TMS-4Mu) in the presence of a Lewis acid like boron trifluoride etherate to form the glycoside. rsc.org Subsequent chemical transformations would involve reduction of the azide (B81097) to an amine, followed by sulfation of the amino group to yield the final sulfamino product.

Research Findings: This substrate is utilized in a coupled enzyme assay to determine the activity of heparin sulfamidase. caymanchem.com In the first step, heparin sulfamidase cleaves the N-sulfate group from 4-MU-α-GlcNS to produce 4-methylumbelliferyl 2-amino-2-deoxy-α-D-glucopyranoside (4-MU-α-GlcNH₂). caymanchem.comchemsrc.com This intermediate is then cleaved by an excess of a-glucosaminidase, which releases the fluorescent 4-methylumbelliferone (4-MU). caymanchem.com The fluorescence of 4-MU, with an emission maximum between 445-454 nm, is measured to quantify the initial heparin sulfamidase activity. caymanchem.com This assay is critical for diagnosing Mucopolysaccharidosis IIIA (MPS IIIA), or Sanfilippo syndrome type A, a lysosomal storage disease caused by a deficiency in heparin sulfamidase. caymanchem.commdpi.com

PropertyDescription
IUPAC Name sodium;[(2R,3S,4R,5R,6R)-2-[(4-methyl-2-oxochromen-7-yl)oxy]-6-(hydroxymethyl)-5-sulfoaminooxan-3,4-diol] biosynth.com
Molecular Formula C₁₆H₁₈NNaO₁₀S caymanchem.com
Molecular Weight 439.4 g/mol caymanchem.com
Synonyms 4-MU-α-GlcNS caymanchem.com
Application Fluorogenic substrate for heparin sulfamidase (SGSH) activity assays, used for the diagnosis of Mucopolysaccharidosis IIIA (Sanfilippo A syndrome). caymanchem.commdpi.com

4-Methylumbelliferyl 3-Deoxy-D-glycero-α-D-galacto-2-nonulopyranosidonic Acid (KDN α2MeUmb)

This complex glycoside, often abbreviated as 4-MU-KDN, is a fluorogenic substrate for sialidases (neuraminidases), particularly those that recognize KDN (3-deoxy-D-glycero-D-galacto-nonulosonic acid).

Synthesis: The synthesis of 4-MU-KDN is challenging due to the complexity of the sialic acid-like KDN moiety. Stereoselective synthesis of the α-glycosidic linkage is a key step. One approach involves the condensation of a protected KDN glycosyl donor, such as a glycosyl chloride, with a salt of 4-methylumbelliferone. researchgate.net For instance, a crystalline tetrabutylammonium (B224687) salt of 7-hydroxy-4-methylcoumarin can be reacted with the glycosyl chloride of methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-β-D-glycero-D-galacto-2-nonulopyranosonate in dry acetonitrile (B52724) to yield the α-glycoside. researchgate.net Subsequent removal of the protecting groups (acetyl and methyl ester) affords the final product. researchgate.net

Research Findings: 4-MU-KDN is used to detect and characterize the activity of KDN-sialidases. nih.gov The hydrolysis of the α-glycosidic bond by the enzyme releases the fluorescent 4-methylumbelliferone. nih.gov NMR studies have shown that the KDN-sialidase from the oyster Crassostrea virginica catalyzes the hydrolysis of KDN α2MeUmb with retention of the anomeric configuration, initially releasing α-D-KDN. nih.gov This substrate is valuable for investigating the role of KDN and KDN-sialidases in various biological processes, including those related to malignancies and infectious diseases.

PropertyDescription
IUPAC Name sodium;(2S,4S,5R,6R)-3-carboxy-2,4,5-trihydroxy-6-[(1S)-1,2,3-trihydroxypropyl]oxan-2-yl 4-methyl-2-oxochromen-7-yl ether
Molecular Formula (Sodium Salt) C₁₉H₂₁NaO₁₁
Molecular Weight (Sodium Salt) 448.36 g/mol
Synonyms KDN α2MeUmb, 4-Mu-KDN nih.gov
Application Fluorogenic substrate for KDN-sialidases. nih.gov

4-Methylumbelliferyl 6-Azido-6-deoxy-β-D-glucopyranoside

This azido-modified glycoside is a useful tool for studying the substrate tolerance of glycosidases and for developing new enzyme assays.

Synthesis: The synthesis of this compound involves the introduction of an azido group at the C-6 position of a glucose derivative, followed by glycosylation with 4-methylumbelliferone. The azido group is typically introduced via nucleophilic substitution of a primary sulfonate ester (e.g., tosylate or mesylate) with sodium azide. The resulting 6-azido-6-deoxyglucose derivative, appropriately protected, can then be used as a glycosyl donor in a glycosylation reaction with 4-methylumbelliferone to form the β-glycoside.

Research Findings: This compound and similar azido-substituted glycosides have been used to probe the active sites of various glycosidases. acs.orgnih.gov Studies have shown that while many β-glucosidases can tolerate the 6-azido substitution, modifications at other positions, such as C-3 and C-4, are often poorly accommodated. acs.orgnih.gov This differential recognition provides insights into the steric and electronic requirements of the enzyme's active site. acs.org For example, a metagenomic library of glucosidases was screened for their ability to hydrolyze 3-azido, 4-azido, and 6-azido MU-glucosides, revealing that a significant number of enzymes could cleave the 6-azido substrate, while very few could act on the others. acs.orgnih.gov

PropertyDescription
Application Probe for studying substrate specificity of glycosidases. acs.orgnih.gov

Chemo-Enzymatic Synthesis Approaches for 4-Methylumbelliferyl Deoxy-Glycosides

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules like 4-methylumbelliferyl deoxy-glycosides. This approach often involves the chemical synthesis of a core structure, which is then modified or elongated using specific enzymes.

Detailed Research Findings: A prime example of this approach is the synthesis of various 4-methylumbelliferyl xylooligosides, which are substrates for β-D-xylanases. researchgate.net In one study, 4-methylumbelliferyl β-D-xylobioside was first synthesized chemically. researchgate.net This chemically synthesized disaccharide then served as a substrate for a transglycosylation reaction catalyzed by a β-D-xylosidase from Aspergillus sp. to produce a series of higher oligosaccharides, [β-D-Xyl-(1→4)]₂₋₅-β-D-Xyl-MU. researchgate.net

Another example is the synthesis of partially and fully N-deacetylated 4-methylumbelliferyl chitobiosides. nih.gov These compounds, which are valuable probes for chitinase activity, were synthesized using a combination of chemical and enzymatic methods. nih.gov

Glycosynthases, which are engineered glycosidases that can perform transglycosylation but not hydrolysis, are also powerful tools in chemo-enzymatic synthesis. cdnsciencepub.com They can be used to synthesize specific oligosaccharide chains on a chemically prepared 4-methylumbelliferyl glycoside acceptor. For instance, an engineered glycosynthase from Agrobacterium sp. has been used to synthesize 4-methylumbelliferyl cellotrioside and cellotetraoside, which are chromogenic substrates for cellulases. cdnsciencepub.com

Enzymatic Recognition, Hydrolysis, and Kinetic Analysis of 4 Methylumbelliferyl Deoxy Glycosides

Substrate Specificity Profiling for Glycosidases and Related Enzymes

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. Fluorogenic substrates like those derived from 4-methylumbelliferone (B1674119) are invaluable in profiling this specificity. By systematically altering the structure of the glycan portion of the substrate, researchers can map the active site requirements of an enzyme and understand how specific functional groups on the sugar contribute to binding and catalysis.

Chitotriosidase (CT) is a key enzyme in the degradation of chitin (B13524) and its activity is a significant biomarker for several diseases, most notably Gaucher disease. nih.gov The traditional substrates for assaying CT activity, such as 4-methylumbelliferyl-chitotrioside (4MU-chitotriose) and 4-methylumbelliferyl-chitobiose, have limitations. nih.gov A newer substrate, 4-Methylumbelliferyl 4-deoxychitobiose (4MU-dC2), has been developed to overcome these issues. nih.govuniversiteitleiden.nl

Studies have shown that the use of 4MU-dC2 results in a more robust and accurate assay for chitotriosidase activity. nih.govuniversiteitleiden.nl This substrate demonstrates normal Michaelis-Menten kinetics, allowing for the use of saturating substrate concentrations which is not always possible with other substrates due to issues like transglycosylation. universiteitleiden.nlmdpi.com Assays using 4MU-dC2 have shown higher activity values and a broader linear range for enzyme concentration compared to assays with 4MU-chitotriose or 4MU-chitobiose. nih.gov This improved performance makes 4MU-dC2 a superior substrate for the clinical monitoring of Gaucher disease patients. nih.govuva.nl The substrate has also been used to measure chitotriosidase activity in serum for studies on other conditions like asthma and COPD. atsjournals.org

Table 1: Comparison of Chitotriosidase Substrates

Substrate Advantages Disadvantages
4-Methylumbelliferyl-chitotrioside Widely used Potential for transglycosylation, reduced catalytic efficiency with certain genotypes. mdpi.com
4-Methylumbelliferyl-chitobiose Alternative to chitotriose Similar limitations to 4MU-chitotriose. nih.gov

| 4-Methylumbelliferyl 4-deoxychitobiose | Higher accuracy, prevents transglycosylation, wider linear range. nih.govuniversiteitleiden.nlmdpi.com | Relatively newer substrate. |

β-N-Acetylhexosaminidases are crucial lysosomal enzymes responsible for the degradation of glycoconjugates containing terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. Deficiencies in these enzymes lead to severe lysosomal storage disorders like Tay-Sachs and Sandhoff disease. caymanchem.com The fluorogenic substrate 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) and its derivatives are widely used to quantify the activity of these enzymes. caymanchem.comscientificlabs.co.uk Upon cleavage by β-hexosaminidase, the fluorescent 4-methylumbelliferone is released, allowing for sensitive detection of enzyme activity. caymanchem.comadipogen.com

The interaction of these enzymes with 4-deoxy derivatives of their substrates provides insight into the importance of the hydroxyl groups on the sugar ring for substrate binding and catalysis. For instance, the use of methylumbelliferyl-N-acetyl-beta-D-glucosaminide-6-sulphate allows for the specific measurement of hexosaminidase A activity without the need for heat inactivation to distinguish it from hexosaminidase B. nih.gov This substrate is resistant to mechanical inactivation and shows stability between 0 and 37°C. nih.gov The enzyme's activity is inhibited by compounds like N-acetylglucosamine and N-acetylgalactosamine, highlighting the specificity of the active site. nih.gov

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters. Deficiencies in specific lysosomal sulfatases are linked to various mucopolysaccharidoses (MPS). For example, a deficiency in heparin sulfamidase (also known as N-sulfoglucosamine sulfohydrolase) leads to Sanfilippo syndrome type A (MPS IIIA). mybiosource.comresearchgate.net The fluorogenic substrate 4-Methylumbelliferyl 2-deoxy-2-sulfamino-α-D-glucopyranoside (4-MU-α-GlcNS) is instrumental in diagnosing this condition. mybiosource.comcaymanchem.combiosynth.com

The assay using this substrate involves a two-step enzymatic reaction. researchgate.netchemsrc.com First, heparin sulfamidase cleaves the sulfate group from 4-MU-α-GlcNS to produce 4-methylumbelliferyl 2-deoxy-2-amino-α-D-glucopyranoside. researchgate.netchemsrc.com Subsequently, α-glucosaminidase hydrolyzes this intermediate to release the fluorescent 4-methylumbelliferone. researchgate.netcaymanchem.comchemsrc.com This method allows for the sensitive quantification of heparin sulfamidase activity in various biological samples, including fibroblasts and leukocytes. researchgate.net

Another relevant substrate is 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate , which is used to measure N-acetylglucosamine-6-sulfatase activity for the diagnosis of Sanfilippo syndrome type D (MPS IIID). biosynth.combiosynth.com The enzymatic release of the fluorophore from this substrate requires the sequential action of N-acetylglucosamine-6-sulfatase and α-N-acetylglucosaminidase. researchgate.net

β-Galactosidase is an enzyme that hydrolyzes terminal β-galactosyl residues from various molecules. In molecular biology, it is widely used as a reporter gene, and its activity can be detected using fluorogenic substrates like 4-methylumbelliferyl-β-D-galactoside (MUG). caymanchem.comcellsignal.com The enzyme is highly specific for the d-galactose (B84031) moiety, with the hydroxyl groups at the 2, 3, and 4 positions being critical for catalysis. nih.gov

4-Methylumbelliferyl 4-deoxy-β-D-chitobiose peracetate has been described as a chromogenic substrate for detecting β-galactosidase activity. cymitquimica.comchemsynlab.comcymitquimica.com While the peracetate form may require deacetylation prior to enzymatic hydrolysis, the 4-deoxy modification on the sugar is a significant structural change. Given the known importance of the 4-hydroxyl group for β-galactosidase activity, this substrate likely has altered kinetic properties or may even act as an inhibitor. nih.gov

It is important to note that 4-Methylumbelliferyl-beta-D-cellobioside heptaacetate is a fluorogenic substrate for β-D-glucosidase and can also serve as a chromogenic substrate for β-galactosidase. chemsynlab.com

β-Xylanases are enzymes that degrade xylan, a major component of plant cell walls. They have significant applications in various industries, including biofuel production and food processing. Fluorogenic substrates such as 4-Methylumbelliferyl-β-D-xylopyranoside (4-MUX) and its derivatives are used to assay the activity of these enzymes. medchemexpress.combio-world.com The hydrolysis of the glycosidic bond in 4-MUX by β-xylosidase is rapid, exhibiting burst, steady-state kinetics. medchemexpress.com

The synthesis of xylooligosides linked to 4-methylumbelliferone, such as 4-methylumbelliferyl β-D-xylobioside, provides substrates to probe the activity of endo-β-(1→4)-xylanases. researchgate.netresearchgate.net The 4-deoxy derivative, 4-Methylumbelliferyl 4-deoxy-β-D-xylopyranoside , has been synthesized and investigated as an inhibitor of proteoglycan synthesis. nih.gov This compound acts as a competitive inhibitor of β4-galactosyltransferase 7 (β4GalT7), an enzyme involved in the synthesis of the glycosaminoglycan (GAG) linkage region. nih.govnih.gov By lacking the C4 hydroxyl group, it can bind to the enzyme but cannot act as an acceptor for galactose transfer, thus inhibiting the elongation of GAG chains. nih.gov In vitro studies have shown that 4-deoxy-4-fluoro-xylose linked to 4-methylumbelliferone is a potent inhibitor of human β4GalT7. unsed.org

Table 2: Kinetic Parameters of hβ4GalT7 with Xyloside Derivatives

Compound IC50 (mM) Ki (mM)
4-Methylumbelliferyl 4-deoxy-β-D-xylopyranoside ~1 ~0.5

Data from in vitro inhibition assays of human recombinant β1,4-galactosyltransferase 7. nih.gov

N-Acetyl-α-D-glucosaminidase (NAGLU) is a lysosomal enzyme that hydrolyzes terminal α-N-acetylglucosaminyl linkages in heparan sulfate. A deficiency of this enzyme results in Sanfilippo syndrome type B (MPS IIIB), a severe mucopolysaccharidosis. sigmaaldrich.com4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a sensitive fluorogenic substrate specifically designed for the assay of NAGLU activity. sigmaaldrich.comscbt.compharmaffiliates.com

The assay is typically performed at an acidic pH (around 4.3), reflecting the lysosomal environment where the enzyme is active. sigmaaldrich.com The enzymatic hydrolysis of the substrate releases 4-methylumbelliferone, which can be quantified by fluorescence. This assay is a crucial diagnostic tool for Sanfilippo B syndrome, allowing for the measurement of NAGLU activity in various biological samples. sigmaaldrich.compharmaffiliates.com The alpha configuration of the anomeric carbon provides specificity for N-acetyl-α-D-glucosaminidase, distinguishing it from the beta isomer which is a substrate for β-N-acetylglucosaminidases.

Substrate Activity for Sialidases (e.g., 4-Methylumbelliferyl 3-deoxy-D-glycero-α-D-galacto-2-nonulopyranosidonic acid)

4-Methylumbelliferyl 3-deoxy-D-glycero-α-D-galacto-2-nonulopyranosidonic acid (KDN-4MU) serves as a substrate for sialidases, enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov A novel sialidase discovered in the liver of the loach (Misgurnus fossilis) has demonstrated the ability to efficiently hydrolyze KDN from KDN-4MU. nih.gov This enzyme exhibits a pH optimum of 4.6 and shows a Michaelis constant (Km) of 0.07 mM for KDN-4MU. nih.gov Notably, this was the first report of a sialidase capable of efficiently cleaving glycosidically linked KDN. nih.gov The sodium salt form of this compound enhances its aqueous solubility, which is beneficial for precise enzymatic assays.

The development of substrates like KDN-4MU is significant for studying sialic acid metabolism in various pathological contexts, including cancer and infectious diseases. However, the non-enzymatic background signal of some fluorogenic sialidase substrates can be a challenge for high-throughput screening. oup.com

General Glycosidase Activity

4-Methylumbelliferyl deoxy-glycosides are widely utilized to measure the activity of various glycosidases. grafiati.comnih.gov The removal of a hydroxyl group from the sugar moiety can significantly impact enzyme recognition and catalysis. For instance, 4-deoxy-glycosides have been tested as substrates for a range of β-N-acetylhexosaminidases from fungal, plant, bacterial, and mammalian sources. oup.com Fungal β-N-acetylhexosaminidases, particularly from Penicillium and Talaromyces species, have shown a notable ability to hydrolyze 4-deoxy-N-acetylhexosaminides. oup.com This suggests that the 4-hydroxyl group on the pyranose ring is not strictly essential for substrate binding in these enzymes. oup.com

Conversely, modifications at other positions, such as the C2, C3, or C4 positions with an azido (B1232118) group, can be more detrimental to enzymatic cleavage by many glycosidases. acs.org The stability of 4-methylumbelliferyl glycosides under physiological conditions, coupled with their low toxicity, makes them ideal probes for assessing glycosidase activity in various research settings. mdpi.com

Enzyme Kinetic Parameters and Mechanistic Insights

The study of enzyme kinetics with 4-methylumbelliferyl deoxy-glycosides provides valuable information on enzyme-substrate interactions, catalytic mechanisms, and the influence of substrate structure on enzymatic activity.

Michaelis-Menten Kinetics and Deviations (e.g., Substrate Inhibition, Transglycosylation)

Many glycosidases acting on 4-methylumbelliferyl glycosides exhibit classic Michaelis-Menten kinetics. asm.orgiucr.org For example, a novel α-glucosidase from Rhizobium sp. displayed Michaelis-Menten kinetics with 4-methylumbelliferyl α-D-glucopyranoside. asm.org However, deviations from this ideal behavior are frequently observed. A common deviation is apparent substrate inhibition, which can complicate the accurate quantification of enzyme activity. nih.gov

This phenomenon is often not true inhibition but rather a consequence of the enzyme's transglycosylation activity. nih.gov At high substrate concentrations, the enzyme may transfer the glycosyl moiety to another substrate molecule instead of water, leading to a decrease in the rate of fluorophore release. nih.gov This has been particularly noted for chitotriosidase, a human chitinase (B1577495). nih.gov

Influence of Deoxy-Modification Position (e.g., C4-hydroxyl group) on Enzyme Catalysis and Binding

The position of the deoxy modification on the sugar ring significantly affects how the substrate interacts with the enzyme's active site. acs.org The C4-hydroxyl group, in particular, often plays a crucial role in enzyme-substrate interactions. google.com

The development of 4-deoxy-substrates has been a strategy to overcome issues like transglycosylation. For instance, 4-methylumbelliferyl 4-deoxychitobiose was designed as a substrate for chitotriosidase that is not an acceptor for transglycosylation. nih.gov This modification allows the enzyme to exhibit normal Michaelis-Menten kinetics, leading to more accurate and reproducible measurements of its activity. nih.gov

In other enzymes, the removal of the C4-hydroxyl can have different effects. For the human β1,4-galactosyltransferase 7 (hβ4GalT7), a 4-deoxy derivative of 4-methylumbelliferyl xyloside was shown to be an inhibitor of the enzyme. unsed.orgnih.gov This indicates that the C4-hydroxyl is critical for the binding and/or catalytic steps in this enzyme. nih.gov Studies with fungal β-N-acetylhexosaminidases have shown that these enzymes can efficiently hydrolyze 4-deoxy-glycosides, suggesting a less stringent requirement for the C4-hydroxyl group for substrate binding. oup.com

Studies on Anomeric Configuration Hydrolysis

Glycosidases are typically specific for the anomeric configuration (α or β) of the glycosidic bond they cleave. nih.govnih.gov This specificity is a key factor in their biological function and is exploited in the design of specific fluorogenic substrates. For example, α- and β-anomers of 4-methylumbelliferyl N-acetyl-D-galactosaminides have been synthesized to specifically detect N-acetyl-α-D-galactopyranosaminidase and N-acetyl-β-D-galactopyranosaminidase activities, respectively. cdnsciencepub.com

The hydrolysis of the glycosidic bond can proceed with either retention or inversion of the anomeric stereochemistry, depending on the catalytic mechanism of the enzyme. nih.govnih.gov Retaining glycosidases utilize a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. oup.com The synthesis of both α- and β-anomers of 4-methylumbelliferyl sialic acid glycosides has been achieved with high stereoselectivity, providing tools to study the specificity of various sialidases. researchgate.net

Enzymatic Transglycosylation Reactions with Deoxy-Glycosides

Transglycosylation is a reaction catalyzed by many glycosidases where the glycosyl moiety of a donor substrate is transferred to an acceptor molecule other than water. nih.govnih.gov This activity can be a complicating factor in hydrolytic assays but also presents a powerful tool for the enzymatic synthesis of oligosaccharides. researchgate.net

The use of 4-deoxy-glycosides in transglycosylation reactions has been explored. Fungal β-N-acetylhexosaminidases have been shown to not only hydrolyze 4-deoxy-N-acetylhexosaminides but also to use them as donors in transglycosylation reactions to produce novel 4'-deoxy-disaccharides with high yields. oup.comnih.gov This demonstrates the versatility of these enzymes and their ability to accommodate modified substrates in their active sites. nih.gov The ability of these enzymes to utilize 4-deoxy donors opens up possibilities for the synthesis of modified oligosaccharides with potential biological applications. oup.com

Advanced Research Applications and Methodologies Utilizing 4 Methylumbelliferyl Deoxy Glycosides

Development of Novel Fluorometric Enzyme Assays

The core utility of 4-MU deoxy-glycosides lies in the development of highly sensitive and specific fluorometric assays for a multitude of enzymes. These assays offer significant advantages over traditional colorimetric or endpoint assays, including reduced sample volume requirements and the ability to monitor enzymatic reactions continuously. nih.gov

Fluorogenic substrates based on 4-methylumbelliferone (B1674119) are instrumental in the diagnosis and study of lysosomal storage disorders, which are often characterized by deficiencies in specific lysosomal enzymes. caymanchem.combiomol.combiocat.com

Chitotriosidase : Substrates like 4-methylumbelliferyl β-D-N,N′-diacetylchitobioside and 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside serve as fluorogenic probes for chitotriosidase and chitinases. caymanchem.combiomol.comscbt.com Cleavage of these substrates releases the fluorescent 4-MU moiety, enabling the quantification of enzyme activity. caymanchem.combiomol.com These assays are used to screen plasma samples for reduced chitotriosidase activity, which can be indicative of certain lysosomal storage diseases. caymanchem.combiomol.combiocat.com For instance, 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside has been employed to measure chitotriosidase activity in plasma from mice and in neutrophils responding to pathogens. nih.gov

β-Hexosaminidases : 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside (MUG) is a key fluorogenic substrate for total β-hexosaminidase (Hex) activity. caymanchem.comresearchgate.net Its sulfated derivative, 4-methylumbelliferyl-2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside (MUGS), is specifically hydrolyzed by the A isoenzyme (Hex A). nih.govresearchgate.netscbt.commelford.co.uk This differential specificity is crucial for diagnosing GM2 gangliosidoses like Tay-Sachs disease, which involves defects in the α-subunit of β-hexosaminidase A, and Sandhoff disease. caymanchem.comjst.go.jp

N-Acetyl-α-D-Galactosaminidases : The substrate 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside is used for the sensitive fluorimetric detection of N-acetyl-α-D-galactosaminidase activity. cdnsciencepub.com A deficiency in this enzyme is the underlying defect in Schindler disease, and this substrate provides a critical diagnostic tool. cdnsciencepub.com Similarly, 4-methylumbelliferyl-N-acetyl-α-D-glucosaminide is an ultrasensitive substrate for N-acetyl-α-D-glucosaminidase, used in testing for Sanfilippo syndrome B. nih.govnih.gov

Sulfatases : 4-Methylumbelliferyl sulfate (B86663) is a fluorescent substrate used to detect and quantify sulfatase activity in various biological samples. medchemexpress.com The enzymatic cleavage of the sulfate group releases the highly fluorescent 4-methylumbelliferone. medchemexpress.com In a more complex, two-step reaction, substrates like 4-MU-IdoAS are first acted upon by a sulfatase to remove the sulfate group, and the resulting product is then cleaved by a glycosidase to release 4-MU, a method used in screening for mucopolysaccharidoses. nih.gov

Table 1: 4-Methylumbelliferyl Deoxy-Glycosides in Lysosomal Enzyme Assays

Substrate Name Target Enzyme(s) Associated Disease/Application Citations
4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside Chitotriosidase, Chitinases Lysosomal storage disorders caymanchem.combiomol.combiocat.comsigmaaldrich.com
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside Chitotriosidase, Chitinases Lysosomal storage disorders, Fungal studies scbt.comnih.gov
4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside (MUG) β-Hexosaminidases (Total) GM2 Gangliosidoses (e.g., Tay-Sachs, Sandhoff disease) caymanchem.comresearchgate.net
4-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside (MUGS) β-Hexosaminidase A (Hex A) Tay-Sachs disease nih.govresearchgate.netmelford.co.uk
4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside N-acetyl-α-D-galactosaminidase Schindler disease cdnsciencepub.com
4-Methylumbelliferyl-N-acetyl-α-D-glucosaminide N-acetyl-α-D-glucosaminidase Sanfilippo syndrome B nih.gov

Beyond disease diagnostics, 4-MU deoxy-glycosides are versatile reagents for fundamental research into carbohydrate metabolism. chemimpex.com They are used to characterize the substrate specificity of various glycosidases, providing insights into enzyme kinetics and the mechanisms of carbohydrate processing. chemimpex.comnih.gov For example, substrates such as 4-methylumbelliferyl-β-D-glucose and -β-galactose are used to study the activity of enzymes in the small intestine. nih.gov The ability to perform continuous assays with these substrates allows for more reliable data acquisition and a deeper understanding of enzyme function. These compounds also aid in cellular uptake studies, helping to elucidate the transport mechanisms of glycosides across cell membranes. chemimpex.com

Table 2: Applications of 4-MU Deoxy-Glycosides in Carbohydrate Metabolism Research

Application Area Example Substrate(s) Research Focus Citations
Enzyme Kinetics & Specificity 4-Methylumbelliferyl β-D-glucopyranoside Characterizing glycoside hydrolase (GH) activity and specificity. nih.gov
Cellular Transport 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside-6-sulfate Studying the mechanisms of glycoside uptake into cells. chemimpex.com

Improved Assays for Lysosomal Enzymes (e.g., Chitotriosidase, β-Hexosaminidases, N-Acetyl-α-D-Galactosaminidases, Sulfatases)

High-Throughput Screening (HTS) in Enzyme Discovery and Modulator Identification

The intense fluorescence signal generated by 4-MU-based substrates makes them ideal for high-throughput screening (HTS), a cornerstone of modern enzyme discovery and drug development. scbt.comthermofisher.com

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a vast reservoir for discovering novel enzymes. nih.gov HTS using fluorogenic substrates is a powerful method to sift through large metagenomic libraries for clones expressing specific enzymatic activities. asm.orgresearchgate.net For instance, a library of over 300,000 clones was screened using 4-methylumbelliferyl β-cellobioside to identify clones with β-glucosidase or cellulase (B1617823) activity. asm.orgacs.org This approach allows for the rapid identification and characterization of new biocatalysts for applications like biomass degradation. asm.org To improve screening efficiency, researchers have developed substrates with modified fluorophores, such as 6-chloro-4-methylumbelliferone, which allow for direct screening at neutral pH, and have used pooled substrates to accelerate the initial screening process. researchgate.net

Table 3: HTS of Metagenomic Libraries with 4-MU Substrates

Substrate Target Activity Library Source Key Finding Citations
4-Methylumbelliferyl β-cellobioside β-glucosidases, Cellulases Natural and engineered ecosystems Identification of 164 active clones from >300,000. asm.orgacs.org
4-Methylumbelliferyl β-N-acetylglucosaminide N-acetyl glucosaminidases Various ecosystems Creation of a sublibrary of 42 active clones (HexNAcases). acs.org

In drug discovery, HTS is used to screen large chemical libraries for compounds that modulate the activity of a target enzyme. medchemexpress.comscbt.com 4-MU deoxy-glycosides are central to this process for glycosidases. An assay is set up where the enzyme, substrate, and a compound from the library are mixed. A decrease in fluorescence compared to a control indicates an inhibitor, while an increase suggests an activator. This strategy has been successfully used to identify novel, drug-like inhibitors for human lysosomal β-hexosaminidase from a library of 50,000 small molecules. nih.gov The development of real-time, continuous assays using these substrates is particularly advantageous for HTS, as it minimizes false positives and negatives that can occur with endpoint assays. nih.gov This approach is broadly applicable for identifying potential pharmacological chaperones for various lysosomal storage diseases. nih.gov

Table 4: Screening for Enzyme Modulators Using 4-MU Substrates

Target Enzyme Substrate Used Library Size Outcome Citations
Pancreatic Lipase 4-Methylumbelliferyl oleate 54 marine algae extracts Identification of caulerpenyne (B1231210) as a competitive inhibitor. nih.gov
Human Lysosomal β-Hexosaminidase 4-Methylumbelliferyl-β-N-acetylglucosamine (MUG) 50,000 small molecules Identification of 24 confirmed inhibitory compounds. nih.gov

A significant innovation in substrate design is the incorporation of self-immolative linkers. nih.gov These are three-component probes consisting of the sugar (initiator), a self-immolative spacer, and the fluorophore. google.com The glycosidase first cleaves the sugar. This initial cleavage triggers a spontaneous, non-enzymatic reaction in the linker, which then cyclizes and releases the fluorophore. oup.comoup.com This design offers several advantages. It can enhance the stability of the substrate in aqueous media and reduce non-enzymatic background hydrolysis, a problem with some direct aryl glycoside substrates. oup.comoup.com By separating the enzymatic cleavage from the fluorescence-releasing event, these probes can provide a more robust and sensitive signal, which is highly beneficial for HTS. oup.comrsc.org This approach has been used to develop selective screens for unconventional glycosidases and to identify inhibitors for fungal Kdnases, which are potential antifungal drug targets. nih.govoup.com

Table 5: Self-Immolative Substrates for HTS

Substrate Design Principle Target Enzyme Advantage Citations
Thiol-based self-immolative linker Unsaturated glucuronidases (UGLs), GH4 enzymes Allows for selective screening against a background of conventional glycosidases. nih.gov
Carbamate-based self-immolative linker Fungal Kdnases Provides a practical and efficient substrate for HTS to identify enzyme inhibitors. oup.comoup.com

Table of Compounds Mentioned

Compound Name
4-Methylumbelliferone
4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside
4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside
4-Methylumbelliferyl β-cellobioside
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside
4-Methylumbelliferyl-N-acetyl-α-D-glucosaminide
4-Methylumbelliferyl oleate
4-Methylumbelliferyl sulfate
6-chloro-4-methylumbelliferone

Screening for Enzyme Inhibitors and Activators

Probing Biological Pathways and Molecular Mechanisms

The synthesis and deposition of proteoglycans (PGs) are crucial in the formation of the extracellular matrix, and their overproduction is a hallmark of fibrotic diseases like pulmonary fibrosis. nih.govplos.org Transforming growth factor-β1 (TGF-β1) is a key cytokine that promotes fibrosis by stimulating the synthesis of matrix proteins, including PGs. nih.govplos.org Therefore, inhibiting PG synthesis presents a promising therapeutic strategy for fibrotic conditions.

4-Methylumbelliferyl 4-deoxy-β-D-xylopyranoside (4-MU4-deoxy-xyloside), a derivative of 4-methylumbelliferyl-β-D-xyloside, has emerged as a significant tool in this area of research. nih.govplos.org It acts as a competitive inhibitor of β4-galactosyltransferase 7 (β4GalT7), a critical enzyme in the biosynthesis of both chondroitin/dermatan sulfate and heparan sulfate PGs. nih.govplos.orgnih.gov The initiation of glycosaminoglycan (GAG) chain synthesis on a core protein begins with the transfer of a xylose residue, which is then followed by the addition of two galactose residues, a reaction catalyzed in part by β4GalT7. nih.gov By lacking the C4 hydroxyl group on the xylose moiety, 4-MU4-deoxy-xyloside can enter the metabolic pathway but cannot act as an acceptor for galactose, thus terminating the elongation of the GAG chain.

Studies using primary lung fibroblasts have demonstrated that 4-MU4-deoxy-xyloside effectively inhibits PG synthesis and secretion in a dose-dependent manner. nih.govplos.org This inhibition extends to both chondroitin/dermatan-sulfate PGs, such as decorin, and heparan-sulfate PGs. plos.orgnih.govresearchgate.net Importantly, 4-MU4-deoxy-xyloside can counteract the effects of TGF-β1, including the induced synthesis of PGs, fibroblast proliferation, and the differentiation of fibroblasts into myofibroblasts. nih.govplos.orgnih.gov The mechanism of action involves the inhibition of the canonical Smads2/3 signaling pathway, which is activated by TGF-β1. nih.govplos.org Further validating its mechanism, the knockdown of β4-galactosyltransferase7 through RNA interference produced similar effects to those of 4-MU4-deoxy-xyloside, confirming the selective inhibition of this enzyme by the compound. nih.govplos.org These findings highlight the anti-fibrotic potential of 4-MU4-deoxy-xyloside and establish the inhibition of PG synthesis as a viable approach for treating lung fibrosis. nih.govplos.org

Table 1: Effects of 4-MU4-deoxy-xyloside on Fibrotic Processes in Lung Fibroblasts

Process Effect of 4-MU4-deoxy-xyloside Mechanism
Proteoglycan (PG) Synthesis Inhibition Competitive inhibition of β4-galactosyltransferase7
TGF-β1-induced PG Synthesis Counteracted Inhibition of the Smads2/3 signaling pathway
Fibroblast Proliferation Reduced Downstream effect of PG synthesis inhibition

Deoxygenated carbohydrate analogs, such as 4-methylumbelliferyl deoxy-glycosides, are invaluable tools for elucidating the structure-function relationships of enzymes, particularly glycosyltransferases and glycosidases. researchgate.netoup.com By systematically removing hydroxyl groups from the sugar moiety, researchers can probe the specific interactions between the substrate and the enzyme's active site. These analogs can act as substrates, inhibitors, or may not interact with the enzyme at all, providing critical information about the role of each hydroxyl group in binding and catalysis. researchgate.net

In the context of β4-galactosyltransferase 7 (β4GalT7), a key enzyme in proteoglycan synthesis, studies have utilized a library of modified 4-methylumbelliferyl xyloside analogs, including those deoxygenated at the C4 position. researchgate.net These investigations have revealed that while some modifications can abolish the ability of the xyloside to initiate GAG biosynthesis, they can transform the molecule into an inhibitor of endogenous PG production. researchgate.net This suggests that the hydroxyl groups of the xylose moiety are essential for priming GAG chains. researchgate.net

Furthermore, the synthesis of 4-deoxy-glycopyranosides and their screening against a panel of β-N-acetylhexosaminidases from various sources have provided insights into the substrate specificities of these enzymes. oup.com Such studies, often complemented by computational modeling, help to understand the structural basis for enzyme-substrate recognition and can guide the design of more potent and specific inhibitors. oup.com The use of deoxygenated analogs has also been instrumental in studying the biological roles of glycoconjugates, such as their involvement in cell adhesion and as potential therapeutic agents. oup.com

Lysosomal storage disorders (LSDs) are a group of over 50 genetic diseases characterized by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates within lysosomes. nih.gov The measurement of lysosomal enzyme activity is a cornerstone in the diagnosis of LSDs. nih.gov Fluorometric assays employing artificial 4-methylumbelliferyl (4-MU) glycoside substrates are a major method for this purpose. nih.gov

4-Methylumbelliferyl deoxy-glycosides and their parent compounds are designed to be specific substrates for the enzyme . caymanchem.com Upon enzymatic cleavage, the highly fluorescent molecule 4-methylumbelliferone (4-MU) is released. caymanchem.commdpi.com The intensity of the fluorescence is directly proportional to the enzyme's activity, allowing for sensitive quantification. caymanchem.com This method is widely used in the newborn screening of LSDs from dried blood spot specimens. nih.govmdpi.com

For instance, 4-methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is a fluorogenic substrate for β-hexosaminidases and is used to quantify enzyme activity in patients with GM2 gangliosidoses like Tay-Sachs disease, which is caused by defects in the α subunit of β-hexosaminidase. caymanchem.com Similarly, other 4-MU glycoside derivatives are used to diagnose conditions such as Sanfilippo syndrome by measuring N-acetyl-alpha-D-glucosaminidase (NAGase) activity. The high sensitivity and specificity of these fluorogenic substrates make them invaluable for the early diagnosis and monitoring of LSDs. nih.gov

Table 2: Examples of 4-Methylumbelliferyl Glycosides in LSD Diagnosis

Lysosomal Storage Disorder Deficient Enzyme Fluorogenic Substrate
Tay-Sachs Disease (GM2 Gangliosidosis) β-Hexosaminidase A 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside
Sanfilippo Syndrome N-acetyl-alpha-D-glucosaminidase (NAGase) 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside
Gaucher Disease Chitotriosidase 4-Methylumbelliferyl 4-deoxychitobiose

The precise structural requirements of lectin binding sites can be effectively probed using deoxygenated sugar analogs. oup.com For example, the study of mammalian Gal/GalNAc-specific lectins has been advanced by the use of allyl 3- and 4-deoxy-GalNAc, which helps to delineate the critical interactions necessary for carbohydrate recognition and binding. oup.com

Assessment of Enzymatic Deficiencies in Lysosomal Storage Disorders

Integration into Biosensor Development and Microbial Detection

Fluorogenic substrates, including 4-methylumbelliferyl deoxy-glycosides, are central to the development of sensitive biosensors for enzyme detection. mdpi.combiosynth.com These substrates are engineered to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. biosynth.com The enzymatic reaction cleaves the glycosidic bond, releasing the fluorophore 4-methylumbelliferone (4-MU), which exhibits strong fluorescence that can be easily measured. mdpi.combiosynth.com This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, leading to very sensitive detection of enzymatic activity. biosynth.com

The versatility of 4-MU based substrates allows for their application in a wide range of assays. The sensitivity of these fluorogenic substrates is typically 10 to 100 times higher than that of chromogenic substrates. biosynth.com This enhanced sensitivity is crucial for detecting low levels of enzymatic activity in various biological samples. biosynth.com Furthermore, by using different 4-MU glycoside derivatives, it is possible to detect multiple enzymatic activities simultaneously in a single assay. biosynth.com The first applications of 4-methylumbelliferyl substrates for the detection of bacteria like E. coli date back to the early 1970s. biosynth.com These substrates are valuable tools in diagnostic microbiology for the rapid and simple identification of microorganisms in food and other samples. mdpi.com

Applications in Detection and Identification of Microorganisms

The detection and rapid identification of microorganisms are paramount in fields ranging from clinical diagnostics to food safety and environmental monitoring. mdpi.com Fluorogenic substrates based on 4-methylumbelliferone (4-MU) have become powerful tools in diagnostic microbiology due to their high sensitivity and the simplicity of fluorescence-based assays. mdpi.com Specifically, 4-Methylumbelliferyl deoxy-glycosides serve as specific substrates for certain microbial enzymes, enabling the identification of microorganisms based on their unique enzymatic profiles.

The underlying principle of these applications involves the enzymatic hydrolysis of a non-fluorescent 4-methylumbelliferyl deoxy-glycoside by a specific glycosidase enzyme present in the target microorganism. This cleavage reaction releases the aglycone, 4-methylumbelliferone (4-MU), which is highly fluorescent under UV light (excitation maximum typically around 365 nm). google.com The resulting fluorescence provides a clear, often quantitative, signal indicating the presence of the enzymatic activity and, by extension, the microorganism itself.

A prominent example is the use of 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside (4-MU-GlcNAc) for the detection of β-N-acetylglucosaminidase or chitobiase activity. researchgate.netnih.gov This activity is characteristic of various bacteria and fungi. A study involving 101 strains of bacteria from clinical and environmental sources demonstrated the efficacy of a rapid filter paper spot test using this substrate. researchgate.netnih.gov The results showed excellent correlation with traditional, more time-consuming methods for detecting chitinase (B1577495) activity, but with the advantage of being significantly faster, simpler, and less expensive. researchgate.net This method is particularly useful for microorganisms that may have specific growth requirements, making traditional plate assays difficult. nih.gov This substrate is also used for the identification of Salmonella species. biosynth.com

Further research has explored the specificity of various microbial enzymes for different deoxy-glycoside structures. A key study investigated the hydrolysis of four synthetic 2-acetamido-2,4-dideoxy-β-D-hexopyranosides by a panel of 28 different β-N-acetylhexosaminidases from fungal, bacterial, plant, and human sources. oup.com The findings revealed that the absence of the hydroxyl group at the C-4 position of the sugar ring did not prevent substrate binding and hydrolysis, particularly for fungal enzymes. oup.com Several β-N-acetylhexosaminidases from fungal genera such as Aspergillus, Penicillium, and Talaromyces showed significant activity towards 4-deoxy substrates, while enzymes from bacterial and plant sources were generally less effective. oup.com This differential activity underscores the potential of using a panel of 4-deoxy-glycoside substrates to create specific "fingerprints" for microbial identification. oup.com

Below is a data table summarizing the relative hydrolysis rates of a 4-deoxy-glycoside substrate by various microbial β-N-acetylhexosaminidases, illustrating the variance in enzyme activity.

Enzyme Source (Microorganism)Enzyme TypeRelative Hydrolysis Rate of Phenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside (%)
Aspergillus oryzaeFungal62
Penicillium oxalicumFungal85
Talaromyces flavusFungal72
Beauveria bassianaFungal42
Mortierella isabellinaFungal14
Streptomyces plicatusBacterial<1

Data adapted from a study on the hydrolysis of 4-deoxy-substrates by various β-N-acetylhexosaminidases. oup.com

Another substrate, 4-methylumbelliferyl 4-deoxychitobiose , has been identified as a valuable tool for accurately assaying chitotriosidase activity, which is relevant in clinical diagnostics. oup.com The successful hydrolysis of these modified sugars by specific microbial enzymes highlights their utility in developing highly selective and rapid diagnostic tests. researchgate.netoup.com

Development of Fluorescent Deoxyribozymes

Based on a thorough review of the scientific literature, there is no information available regarding the development of fluorescent deoxyribozymes (DNAzymes) that specifically utilize 4-Methylumbelliferyl deoxy-glycosides as substrates. Research into fluorescent deoxyribozymes has primarily focused on systems that catalyze the cleavage of RNA or other DNA strands, often employing fluorophore-quencher pairs for signal generation, or on the use of non-glycosidic fluorogenic substrates like 4-methylumbelliferyl phosphate (B84403) (4-MUP). Conversely, the enzymatic cleavage of 4-Methylumbelliferyl deoxy-glycosides is consistently shown to be catalyzed by protein-based glycosidase enzymes, not by catalytic DNA.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Advanced 4-Methylumbelliferyl Deoxy-Glycoside Probes

The synthesis of 4-methylumbelliferyl (4-MU) deoxy-glycosides is a cornerstone for developing advanced molecular probes. The absence of a hydroxyl group, particularly at the C-4 position, can significantly influence substrate recognition and processing by glycosidases, making these compounds valuable tools for studying enzyme-function relationships. oup.comoup.com The primary challenge in synthesizing these probes lies in achieving high stereoselectivity and yield, as the lack of a participating group at the adjacent C-2 position in 2-deoxy sugars often leads to mixtures of anomers. rsc.org

Modern synthetic strategies are continuously being refined to overcome these challenges. Key methods include the use of glycosyl halides, trichloroacetimidates, and thioglycosides as glycosyl donors. rsc.orgmdpi.comnih.gov For instance, the Helferich method, which involves the glycosylation of 4-methylumbelliferone (B1674119) with glycosyl acetates in the presence of a Lewis acid like boron trifluoride etherate, has been improved to enhance stereoselectivity and yield under milder conditions. mdpi.com Another approach involves the catalytic hydrogenation of an unsaturated precursor to yield the desired 4-deoxy-glycoside. oup.comoup.com Researchers have also explored anomer-oriented syntheses to selectively produce either α or β anomers by carefully controlling reaction conditions and reagents, such as using additives like CH3CN and tetrabutylammonium (B224687) iodide (TBAI) to favor α-anomer formation. amazonaws.comresearchgate.net

The design of these advanced probes is not limited to simple deoxygenation. To expand their utility, researchers are creating libraries of 4-MU glycosides with various modifications, including the introduction of azido- or amino-deoxy sugars. colab.ws These functional groups allow for further derivatization via click chemistry or amine coupling, enabling the attachment of other reporter molecules or affinity tags. colab.ws The synthesis of 4-deoxy-4-fluoroglucosaminides, for example, provides probes to study enzymes that process modified sugars. grafiati.com Such strategies facilitate the creation of multifunctional probes for high-throughput screening and detailed mechanistic studies of glycosidases. colab.ws

Table 1: Synthetic Strategies for 4-Methylumbelliferyl Deoxy-Glycoside Probes
Synthetic MethodGlycosyl Donor/PrecursorKey Features and ConditionsReference
Modified Helferich GlycosylationGlycosyl AcetatesUses boron trifluoride etherate with a base (e.g., triethylamine) under mild conditions for improved stereoselectivity and yield. mdpi.com
Catalytic HydrogenationUnsaturated Glycoside PrecursorsHydrogenation of a double bond at the desired deoxygenation site (e.g., C-4) using a catalyst like Palladium on carbon (Pd/C). oup.comoup.com
Anomer-Oriented SynthesisGlycal or Thiophenol DerivativesEmploys specific reagents and additives (e.g., TBAI, I2) to control the stereochemical outcome, yielding specific α or β anomers. amazonaws.comresearchgate.net
Displacement from Triflate DerivativesTriflate-activated SugarsAllows for the introduction of functionalities like azido (B1232118) groups, which can be subsequently reduced to amines, creating amino-deoxy glycoside probes. colab.ws
Koenigs-Knorr GlycosylationGlycosyl HalidesA classical method using silver salts as promoters; selectivity can be an issue with deoxy-sugars. nih.gov

Integration with Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of synthesized 4-methylumbelliferyl deoxy-glycoside probes is critical to ensure their suitability for biological assays. A combination of advanced analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent.

NMR spectroscopy (¹H and ¹³C) is fundamental for confirming the structure, anomeric configuration (α or β), and purity of the synthesized glycosides. nih.gov Key diagnostic signals in the ¹H NMR spectrum include the chemical shift and coupling constant of the anomeric proton, which differ characteristically between α and β anomers. For example, the anomeric proton in an α-configured 4-MU glucoside typically appears at a specific chemical shift (δ) with a distinct coupling constant (J-value).

Mass spectrometry, particularly Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS), provides precise molecular weight determination and fragmentation data, further confirming the identity of the compound. nih.gov ESI-MS can verify the molecular ion peak, while MS/MS assays offer high sensitivity and a large analytical range, making them suitable for newborn screening and diagnosis of lysosomal storage diseases where enzymatic activity is measured using 4-MU substrates. nih.gov The integration of Liquid Chromatography (LC) with MS (LC-MS) allows for the separation and analysis of complex reaction mixtures, aiding in the purification and characterization of the final product. nih.gov These methods are often complemented by other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups present in the molecule. nih.gov

Table 2: Analytical Techniques for Characterization of 4-MU Deoxy-Glycosides
TechniqueInformation ObtainedTypical Findings/SignalsReference
¹H NMR SpectroscopyStructural confirmation, anomeric configuration, purity.Anomeric proton signals (δ, J-value), aromatic protons of the 4-MU group. nih.gov
¹³C NMR SpectroscopyStructural confirmation, number and type of carbon atoms.Characteristic chemical shifts for anomeric carbon and carbons of the 4-MU moiety. nih.govrsc.org
Mass Spectrometry (ESI-MS, MS/MS)Molecular weight confirmation, fragmentation pattern, high-sensitivity quantification.Molecular ion peak [M+H]⁺ or [M+Na]⁺, specific fragment ions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Purity assessment, separation of anomers and byproducts.Retention time and mass-to-charge ratio for each component. nih.gov
FTIR SpectroscopyPresence of functional groups.Stretching frequencies for O-H, C=O, C-O bonds. nih.gov

Computational Modeling and Simulation of Enzyme-Substrate Interactions with Deoxy-Glycosides

Computational methods have become indispensable for rationalizing experimental findings and providing atomic-level insights into how enzymes recognize and process deoxy-glycoside substrates. acs.org Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding modes of these substrates within the enzyme's active site and to analyze the conformational changes that occur during the enzymatic reaction. acs.orgresearchgate.netnih.gov

Docking studies can predict the preferred orientation of a deoxy-glycoside substrate, such as a 4-deoxy-glycoside, within the catalytic pocket of a glycosidase. oup.comoup.com These in silico experiments help to explain the observed substrate specificity and hydrolysis rates. For example, modeling studies have shown that the absence of the 4-hydroxyl group in the substrate does not always prevent binding but can alter the network of hydrogen bonds within the active site, thereby affecting catalytic efficiency. oup.comoup.com Such studies have demonstrated that fungal β-N-acetylhexosaminidases can hydrolyze 4-deoxy-glycosides more efficiently than enzymes from other sources, a finding supported by computational models showing a favorable binding energy for these substrates. oup.comoup.com

Molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex over time, allowing researchers to study the stability of interactions and the conformational journey of the substrate along the reaction pathway. acs.orgub.edutheses.cz These simulations can reveal how the enzyme and substrate adapt to each other and identify key amino acid residues involved in binding and catalysis. researchgate.netnih.gov By calculating binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can quantitatively compare the affinity of different substrates for an enzyme, helping to rationalize why certain deoxy- or other modified glycosides act as better substrates or inhibitors. nih.gov This synergy between experimental data and computational modeling accelerates the rational design of more specific and efficient enzyme substrates and inhibitors. acs.orgnih.gov

Table 3: Insights from Computational Modeling of Deoxy-Glycoside Interactions
Computational MethodEnzyme/System StudiedKey FindingsReference
Molecular Docking & MD SimulationFungal β-N-acetylhexosaminidaseShowed that the 4-hydroxyl group is not essential for substrate binding and that 4-deoxy-substrates can be accommodated. Calculated binding energies correlated with experimental hydrolysis rates. oup.comoup.com
Molecular Dynamics (MD) Simulationβ-Glucosidase with Iminosugar InhibitorsElucidated the binding mechanism and protonation states of inhibitors like 1-deoxynojirimycin (B1663644) in the enzyme's active site. acs.org
Molecular Docking & MD Simulationβ-glucosidase and Xylanase from Trichoderma asperellumPredicted catalytic residues and substrate selectivity based on binding affinities and free-binding energy calculations. nih.gov
Homology Modeling & MD Simulationβ-N-acetylhexosaminidase from Talaromyces flavusIdentified structural features and key loops near the active site that determine the enzyme's high tolerance for modified substrates. researchgate.net

Expanding the Scope of Deoxy-Modification Applications in Chemical Biology

The strategic deoxygenation of the glycan portion of 4-methylumbelliferyl glycosides significantly broadens their application in chemical biology, moving beyond simple enzyme activity assays. nih.gov Deoxy-glycosides serve as powerful tools to probe the structural and functional requirements of enzyme active sites. oup.com By systematically removing hydroxyl groups at different positions (e.g., C-2, C-3, C-4, C-6), researchers can map the critical hydrogen-bonding interactions necessary for substrate binding and catalysis. oup.comnih.gov

One major application is in the development of highly specific enzyme substrates. For instance, 4-methylumbelliferyl 4-deoxychitobiose was developed as a specific fluorogenic substrate for chitotriosidase, an enzyme whose activity is a marker for Gaucher disease. oup.comresearchgate.net The 4'-deoxy modification prevents cleavage by competing hexosaminidases, thus ensuring a more accurate and specific assay. oup.com

Furthermore, deoxy-sugars are integral components of many bioactive natural products and can serve as potent glycosidase inhibitors. nih.govnih.govtandfonline.comacs.orgmdpi.com The synthesis of deoxy-glycoside mimetics, where the glycosidic oxygen is replaced by sulfur (thioglycosides) or carbon (C-glycosides), can lead to compounds with increased stability against enzymatic hydrolysis while retaining biological activity. rsc.orgresearchgate.netfigshare.com These stable analogs are valuable for structural studies and as potential therapeutic agents. The development of synthetic routes to various 2-deoxy- and other deoxy-glycosides opens avenues for creating diverse molecular scaffolds for drug discovery and for exploring their roles in medicinal chemistry. figshare.commdpi.com As our ability to synthesize and computationally model these modified sugars improves, their application as precise tools to dissect and control complex biological systems will continue to expand.

Q & A

What are the standard protocols for fluorometric enzyme activity assays using 4-methylumbelliferyl derivatives?

Basic Research Question
4-Methylumbelliferyl (4-MU) derivatives are widely used as fluorogenic substrates for enzymes like phosphatases, glycosidases, and lipases. A standardized protocol involves:

  • Substrate Preparation : Dissolve the 4-MU derivative (e.g., 4-MU-β-D-glucuronide) in DMSO or buffer (10 mM stock), ensuring minimal light exposure to prevent photodegradation .
  • Reaction Setup : Mix substrate with enzyme extract in a 96-well plate, incubate at optimal pH and temperature (e.g., 37°C for 30 min).
  • Fluorescence Measurement : Terminate reactions with alkaline buffer (e.g., 0.1 M glycine-NaOH, pH 10.4) to maximize fluorescence of liberated 4-MU (ex/em: 365/445 nm) .
  • Calibration : Use a 4-MU standard curve (0–100 µM) for quantification. Include negative controls (substrate without enzyme) to account for spontaneous hydrolysis .

How can researchers optimize reaction conditions when using 4-methylumbelliferyl substrates in kinetic studies of glycosidases?

Advanced Research Question
Kinetic optimization requires addressing pH, temperature, and substrate specificity:

  • pH Dependency : Fluorescence intensity of 4-MU varies with pH (e.g., excitation at 330 nm for pH 4.6 vs. 385 nm for pH 10.4). Use buffers matched to the enzyme’s optimal pH (e.g., citrate-phosphate for acid phosphatases) .
  • Substrate Saturation : Perform Michaelis-Menten experiments with varying substrate concentrations (0.1–10× Km). For 4-MU-chitobiosides, studies show Km values differ for N-acetylated vs. deacetylated substrates, requiring adjusted ranges .
  • Temperature Effects : Pre-incubate enzyme and substrate separately to avoid premature hydrolysis. For thermophilic enzymes, use heat-stable plates to prevent evaporation .

How should researchers resolve conflicting kinetic data when using 4-MU substrates in enzyme inhibition assays?

Advanced Research Question
Discrepancies may arise from substrate purity, assay interference, or enzyme isoforms:

  • Substrate Validation : Confirm purity via TLC or HPLC (e.g., ≥98% purity for 4-MU-phosphate disodium salt ). Impurities can mimic inhibition.
  • Interference Checks : Test inhibitors for intrinsic fluorescence or quenching effects. Use orthogonal methods (e.g., colorimetric p-nitrophenyl substrates) for validation .
  • Isoform-Specificity : For glycosidases, use isoform-specific inhibitors (e.g., castanospermine for β-glucosidases) to isolate contributions .

What are the best practices for handling and storing 4-methylumbelliferyl derivatives to ensure assay reproducibility?

Basic Research Question
Proper storage and handling are critical:

  • Storage : Aliquot substrates in amber vials at -20°C. Avoid freeze-thaw cycles (e.g., 4-MU-oleate degrades after >3 cycles) .
  • Stability Testing : Pre-assay, verify substrate integrity by comparing fresh vs. stored stock fluorescence .
  • Moisture Control : For hygroscopic derivatives (e.g., 4-MU-sulfate), store with desiccants and prepare working solutions daily .

How can 4-MU substrates be applied in high-throughput screening of microbial enzyme activity in environmental samples?

Advanced Research Question
High-throughput workflows for soil or microbial extracts include:

  • Microplate Format : Use 384-well plates with automated dispensers for substrate addition (e.g., 4-MU-cellobioside for cellulase activity) .
  • Quench Synchronization : Add stop solution (e.g., 0.1 M NaOH) uniformly across plates to standardize fluorescence measurement timing .
  • Data Normalization : Express activities as µmol/g dry soil/hr, correcting for background fluorescence and soil moisture content .

What methodological considerations are critical when using 4-MU derivatives to study enzyme cooperativity or allostery?

Advanced Research Question
Cooperativity studies require precise control of substrate-enzyme interactions:

  • Substrate Titration : Use logarithmic dilution series to capture sigmoidal kinetics (e.g., for allosteric chitinases ).
  • Competitive Assays : Add non-fluorescent analogs (e.g., cellobiose for 4-MU-cellobioside) to probe binding site competition .
  • Data Modeling : Fit data to Hill equations rather than Michaelis-Menten models to quantify cooperativity coefficients .

How can researchers design assays to evaluate 4-deoxy derivatives as inhibitors or alternative substrates for glycosidases?

Advanced Research Question
For 4-deoxy analogs (e.g., 4-deoxy-chitobiosides):

  • Competitive Inhibition : Co-incubate with native 4-MU substrates and measure reduced fluorescence over time. Calculate Ki using Cheng-Prusoff equations .
  • Hydrolysis Resistance : Test stability by incubating 4-deoxy substrates with enzymes (e.g., β-hexosaminidases) and monitor fluorescence absence .
  • Structural Analysis : Pair assays with molecular docking to correlate inhibitory potency with active-site interactions .

What are the limitations of using 4-MU substrates in real-time enzyme activity monitoring?

Basic Research Question
Key limitations include:

  • Fluorescence Quenching : High protein concentrations (>1 mg/mL) or turbid samples attenuate signal. Dilute extracts or use centrifugal filters .
  • pH Shifts : Enzymatic reactions altering pH (e.g., acid phosphatases lowering pH) require buffered stop solutions for accurate endpoint measurements .
  • Substrate Depletion : For prolonged assays, replenish substrates or use lower enzyme concentrations to maintain linear kinetics .

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